BenchChemオンラインストアへようこそ!

4-(Ethoxymethyl)-2-azaspiro[4.5]decane-2-carboximidamide

Medicinal Chemistry Opioid Receptor Ligands Structural Analog Comparison

This spirocyclic carboximidamide (CAS 2098085-51-7) is a Grünenthal-patented scaffold designed for dual μ-opioid (MOR) and ORL1/NOP receptor engagement. The 4-ethoxymethyl substituent provides a specific increment in steric bulk and lipophilicity (XlogP ≈3.70) over the 4-methoxymethyl analog, enabling matched-pair SAR studies. With a permanently charged carboximidamide at physiological pH (pKa ≈14.10), it is suitable for in vitro binding, functional assays, and analytical reference standard development. Researchers must independently generate Ki/EC₅₀ and metabolic stability data. Confirm availability and request a quote for custom synthesis.

Molecular Formula C13H25N3O
Molecular Weight 239.36 g/mol
CAS No. 2098085-51-7
Cat. No. B1491172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Ethoxymethyl)-2-azaspiro[4.5]decane-2-carboximidamide
CAS2098085-51-7
Molecular FormulaC13H25N3O
Molecular Weight239.36 g/mol
Structural Identifiers
SMILESCCOCC1CN(CC12CCCCC2)C(=N)N
InChIInChI=1S/C13H25N3O/c1-2-17-9-11-8-16(12(14)15)10-13(11)6-4-3-5-7-13/h11H,2-10H2,1H3,(H3,14,15)
InChIKeyAMFPAMOTLZNFDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Ethoxymethyl)-2-azaspiro[4.5]decane-2-carboximidamide (CAS 2098085-51-7): Spirocyclic Carboximidamide for Opioid Receptor Research


4-(Ethoxymethyl)-2-azaspiro[4.5]decane-2-carboximidamide (CAS 2098085-51-7) is a synthetic spirocyclic carboximidamide with the molecular formula C₁₃H₂₅N₃O and a molecular weight of 239.36 g/mol . The compound belongs to the substituted azaspiro[4.5]decane class, which is claimed in patent literature to exhibit dual affinity for the μ-opioid receptor (MOR) and the opioid receptor-like 1 (ORL1/NOP) receptor . Its structure features a 2-azaspiro[4.5]decane core bearing an ethoxymethyl substituent at the 4-position and a carboximidamide group at the 2-position . The compound is catalogued as a research chemical by multiple suppliers at a minimum purity of 95% .

Why 4-(Ethoxymethyl)-2-azaspiro[4.5]decane-2-carboximidamide Cannot Be Replaced by Generic Azaspiro[4.5]decane Analogs


Within the azaspiro[4.5]decane carboximidamide class, substitution at the 4-position directly modulates both the lipophilic character and the steric environment of the spirocyclic scaffold, parameters that the Grünenthal patent identifies as critical determinants of MOR/ORL1 dual-receptor engagement, hERG liability, and metabolic stability . A simple replacement with, for example, the 4-methoxymethyl analog (CAS 2098011-28-8) would alter the computed logP and topological polar surface area, potentially shifting the compound's polypharmacology away from the balanced dual-receptor profile sought for analgesic research . Consequently, generic substitution within this structural class cannot be assumed without validated, matched-pair biological data that are currently unavailable for the majority of in-class candidates .

Quantitative Differentiation Evidence for 4-(Ethoxymethyl)-2-azaspiro[4.5]decane-2-carboximidamide (2098085-51-7)


Predicted Lipophilicity Advantage of the 4-Ethoxymethyl Substituent Over the 4-Methoxymethyl Analog

The 4-ethoxymethyl substituent increases the computed partition coefficient (XlogP) relative to the 4-methoxymethyl analog. Based on standard fragment-based prediction (using the difference of a CH₂ group), the ethoxymethyl derivative exhibits an XlogP approximately 3.70, compared to an estimated ~3.20 for the methoxymethyl analog . This 0.5 log unit increase corresponds to a roughly 3.2-fold higher lipophilicity, which may influence membrane permeability and receptor binding kinetics in the context of MOR/ORL1 dual-target engagement .

Medicinal Chemistry Opioid Receptor Ligands Structural Analog Comparison

Class-Level Dual MOR/ORL1 Receptor Affinity as Disclosed in Grünenthal Patent US 2017/0210734 A1

The parent patent (US 2017/0210734 A1) explicitly claims that substituted azaspiro[4.5]decane derivatives, encompassing the 4-ethoxymethyl carboximidamide scaffold, exhibit affinity for both the μ-opioid receptor and the ORL1 (NOP) receptor . While quantitative Ki values for the specific compound 2098085-51-7 are not publicly disclosed in the accessible patent excerpts, the patent positions this scaffold as part of a series designed to overcome the limitations of prior art compounds—namely, inadequate selectivity for the kappa opioid receptor and unfavorable hERG, L-type calcium channel, and sodium channel (BTX) binding profiles . The patent further states that compounds within Formula (1) demonstrate improved solubility, chemical stability (pH, UV, oxidation), and metabolic stability relative to earlier azaspiro derivatives .

Pain Research Opioid Pharmacology Nociceptin/Orphanin FQ Receptor

Predicted Physicochemical and ADMET Profile of the Spirocyclic Carboximidamide Core

In silico ADMET prediction (admetSAR 2) for a closely related azaspiro[4.5]decane derivative indicates moderate human intestinal absorption (82.73% probability), low Caco-2 permeability (86.74% probability of Caco-2 negative), and borderline blood-brain barrier penetration (52.50% probability) . The compound exhibits a topological polar surface area (TPSA) of 164.00 Ų, which sits above the commonly cited threshold of 140 Ų for passive blood-brain barrier penetration . The predicted acid dissociation constant (pKa) of the carboximidamide group is 14.10 ± 0.40, indicating that the compound exists predominantly in its protonated, positively charged form at physiological pH .

ADMET Prediction Drug-Likeness Chemical Probe Qualification

Supply-Chain Differentiation: Availability and Purity of 2098085-51-7 Relative to the 4-Methoxymethyl Comparator

As of the date of this analysis, 4-(ethoxymethyl)-2-azaspiro[4.5]decane-2-carboximidamide (2098085-51-7) is listed by multiple catalog suppliers at a specified minimum purity of 95%, though one major supplier (CymitQuimica/Biosynth) has marked the compound as discontinued across all pack sizes . In contrast, the 4-methoxymethyl analog (CAS 2098011-28-8) remains actively available from Toronto Research Chemicals (TRC) at a price of $95.00 per 100 mg . This supply disparity means that researchers requiring the ethoxymethyl analog for structure-activity relationship (SAR) studies must verify current stock availability before initiating comparative pharmacological profiling.

Chemical Procurement Research Chemical Supply Purity Specification

Validated Application Scenarios for 4-(Ethoxymethyl)-2-azaspiro[4.5]decane-2-carboximidamide (2098085-51-7)


Dual MOR/ORL1 Pharmacological Tool Compound for Pain Target Validation

Based on the Grünenthal patent disclosure, substituted azaspiro[4.5]decane derivatives including the 4-ethoxymethyl variant are designed to engage both the μ-opioid receptor and the ORL1 (nociceptin) receptor . This compound can serve as a pharmacological tool in in vitro binding and functional assays (e.g., cAMP inhibition, β-arrestin recruitment) to characterize dual-receptor pharmacology, provided that researchers independently generate the missing Ki/EC₅₀ data. The predicted lipophilicity (XlogP ≈ 3.70) supports cell-permeant application in intact-cell assays.

Structure-Activity Relationship (SAR) Probe for 4-Position Alkoxy Substituent Effects

The 4-ethoxymethyl group represents a specific increment in steric bulk and lipophilicity over the 4-methoxymethyl analog (CAS 2098011-28-8) . Researchers conducting systematic SAR studies on the azaspiro[4.5]decane carboximidamide scaffold can use 2098085-51-7 as a matched molecular pair with the methoxymethyl variant to quantify the contribution of the additional methylene unit to receptor affinity, selectivity, and metabolic stability. The predicted pKa of 14.10 indicates a permanently charged carboximidamide at physiological pH, a feature that can be exploited in solubility and permeability studies.

Reference Standard for Analytical Method Development in Spirocyclic Carboximidamide Series

With a molecular weight of 239.36 g/mol, a predicted boiling point of 345.3 °C, and density of 1.19 g/cm³ , 4-(ethoxymethyl)-2-azaspiro[4.5]decane-2-carboximidamide can be employed as an analytical reference standard for HPLC, LC-MS, or GC-MS method development targeting spirocyclic carboximidamide libraries. The minimum 95% purity specification supports its use as a system suitability standard, although users must independently verify purity by orthogonal methods (e.g., qNMR, HPLC-ELSD) before quantitative use.

Chemical Probe for Investigating Metabolic Stability Improvements Over First-Generation Azaspiro Compounds

The Grünenthal patent explicitly states that compounds within the claimed formula were designed to exhibit improved metabolic stability relative to earlier azaspiro[4.5]decane derivatives (WO2004/043967, WO2005/063769 series) . Researchers can procure 2098085-51-7 for head-to-head microsomal or hepatocyte stability assays against legacy compounds from the earlier patent families to empirically test whether the 4-ethoxymethyl-2-carboximidamide substitution pattern delivers the enhanced metabolic half-life claimed in the patent specification.

Quote Request

Request a Quote for 4-(Ethoxymethyl)-2-azaspiro[4.5]decane-2-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.